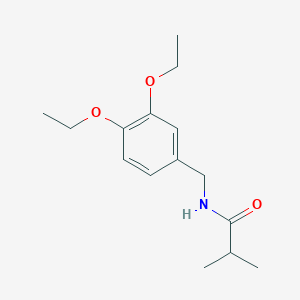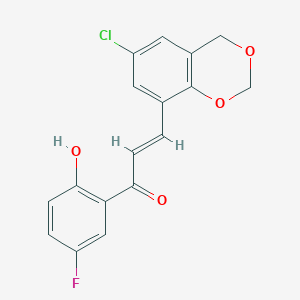![molecular formula C16H20N4O2 B5312262 N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide selectively blocks the activity of mGluR5, a type of receptor that is widely distributed in the central nervous system and is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking mGluR5, N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, increase the expression of neurotrophic factors, and enhance the activity of antioxidant enzymes. N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can also modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has several advantages as a research tool. It is highly selective for mGluR5 and does not affect other types of glutamate receptors. It has a long half-life and can be administered orally, making it convenient for in vivo experiments. However, N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide also has some limitations. It can have off-target effects at high concentrations and may not be suitable for studying the role of mGluR5 in certain brain regions.
Direcciones Futuras
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more selective mGluR5 antagonists that can be used to study the specific roles of mGluR5 in different brain regions. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders. Finally, the use of N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide in combination with other drugs or therapies may also be explored to enhance its efficacy.
Métodos De Síntesis
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide can be synthesized through a multi-step process starting with the reaction of 4-bromoacetophenone with morpholine to form 4-bromo-N-morpholinylacetophenone. This intermediate is then reacted with ethylene oxide to produce N-[2-(4-bromo-2,5-dioxo-1-imidazolidinyl)ethyl]-4-morpholinylacetamide. Finally, the bromine group is substituted with a pyrazole group through a reaction with 1H-pyrazole-1-carboxamidine to yield N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide has also been studied for its potential in treating addiction, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(17-6-8-19-9-11-22-12-10-19)14-3-1-4-15(13-14)20-7-2-5-18-20/h1-5,7,13H,6,8-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMWTRRJHTGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)

![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)

![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5312276.png)

